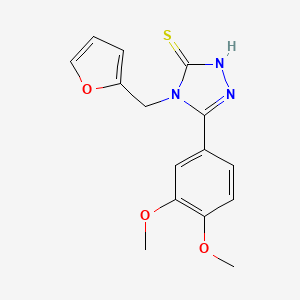

5-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, a furan ring, and a dimethoxyphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction using furan-2-carbaldehyde.

Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is incorporated through a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

Reduction: Reduction reactions can occur at the furan ring, leading to the formation of dihydrofuran derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy groups on the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrofuran derivatives.

Substitution: Amino and thiol derivatives of the original compound.

Aplicaciones Científicas De Investigación

5-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.

Industrial Applications: The compound can be used in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 5-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, affecting enzyme activity. The furan and dimethoxyphenyl groups can interact with hydrophobic pockets in proteins, influencing their function.

Comparación Con Compuestos Similares

Similar Compounds

- 5-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-one

- 5-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-sulfide

Uniqueness

The uniqueness of 5-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol lies in its thiol group, which imparts distinct reactivity compared to its analogs with oxygen or sulfur atoms in place of the thiol group. This reactivity can be exploited in various chemical reactions and applications.

Actividad Biológica

5-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a triazole ring, a furan moiety, and a dimethoxyphenyl substituent, which contribute to its diverse biological properties.

Chemical Structure and Properties

The chemical formula of this compound is C15H15N3O3S with a molecular weight of 317.36 g/mol. The presence of the thiol group is significant as it enhances the compound's reactivity and biological interactions compared to its analogs.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole structure exhibit significant antimicrobial properties. A study focusing on triazole derivatives demonstrated that at a concentration of 125 µg/mL, various synthesized compounds showed activity against strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans with Minimum Inhibitory Concentrations (MIC) ranging from 31.25 to 62.5 µg/mL .

The specific compound this compound has been investigated for its potential as an antifungal agent as well. The antifungal activity is attributed to the structural features that allow interaction with fungal enzymes and cellular structures .

Anticancer Activity

The anticancer potential of triazole derivatives has also been explored. Studies have shown that certain triazoles exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives similar to this compound have been noted for their ability to induce apoptosis in tumor cells while maintaining low toxicity towards normal cells .

The mechanism of action for this compound primarily involves its interaction with biological targets such as enzymes and receptors. The triazole ring can coordinate with metal ions within enzymes, thereby inhibiting their activity. Additionally, the furan and dimethoxyphenyl groups may interact with hydrophobic pockets in proteins, influencing their function and contributing to the overall biological activity.

Comparative Analysis

To better understand the unique properties of this compound in relation to similar compounds, a comparative analysis is provided below:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | Moderate (MIC: 31.25 - 62.5 µg/mL) | Cytotoxicity observed |

| 5-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethyl)-triazole | Structure | Low | Not significant |

| Triazole Derivative A | Structure | High (MIC: <31.25 µg/mL) | High cytotoxicity |

Study on Antimicrobial Efficacy

A recent study synthesized various S-substituted derivatives of triazoles and evaluated their antimicrobial efficacy against common pathogens. The results indicated that modifications to the thiol group significantly influenced antimicrobial activity .

Study on Anticancer Properties

Another study focused on the cytotoxic effects of triazole derivatives against breast cancer cell lines (MDA-MB-231). The compounds exhibited IC50 values above 100 µM for most derivatives tested except for one that showed promising results at lower concentrations .

Propiedades

IUPAC Name |

3-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c1-19-12-6-5-10(8-13(12)20-2)14-16-17-15(22)18(14)9-11-4-3-7-21-11/h3-8H,9H2,1-2H3,(H,17,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXYCFXJDNJWLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NNC(=S)N2CC3=CC=CO3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.